molecular formula C17H23N3O4 B1404509 Tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate CAS No. 1425334-72-0

Tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate

Cat. No. B1404509
CAS RN: 1425334-72-0
M. Wt: 333.4 g/mol
InChI Key: GRLAGFIOBSOJCO-UHFFFAOYSA-N
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Description

“Tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate” is a chemical compound that contains a tert-butyloxycarbonyl (BOC) protecting group . The BOC group is a protecting group used in organic synthesis . This compound is an intermediate for the preparation of antiviral protease inhibitors .


Synthesis Analysis

The synthesis of compounds similar to “Tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate” involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .

Scientific Research Applications

Polymer Chemistry Applications

In the realm of polymer chemistry, "Tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate" and its derivatives have been explored for their catalytic activities. For example, polymethacrylates containing a 4-amino-pyridyl derivative covalently attached have shown significant catalytic activity in acylation chemistry. These materials self-activate through neighboring group effects, demonstrating their potential as efficient catalysts in organic transformations (Mennenga et al., 2015).

Crystallography and Biological Activity

Research in crystallography has led to the synthesis and structural characterization of 2-(N-tert-butoxycarbonylamino)pyridine derivatives. These compounds have been evaluated for their inhibitory activities against various fungi, showcasing the biological applications of tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate derivatives and contributing to the understanding of their structure-activity relationships (Shi et al., 2020).

Heterocyclic Chemistry Innovations

In heterocyclic chemistry, the compound and its related derivatives have been utilized in the facile synthesis of aryl-pyridyl, pyridazinyl, pyrazinyl, and triazinyl acetonitriles. Such syntheses involve nucleophilic displacement and cross-coupling reactions, illustrating the compound's versatility as a precursor in the construction of complex heterocyclic structures (Farahat & Boykin, 2013).

Catalysis and Synthesis

Moreover, this chemical has found applications in catalysis, particularly in water oxidation reactions. Complexes involving derivatives of tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate have been shown to catalyze water oxidation efficiently, signifying its potential in energy conversion and storage applications (Zong & Thummel, 2005).

Mechanism of Action

Target of Action

Compounds with similar structures, such as n-boc piperazine derivatives, have been used as intermediates in the synthesis of various organic compounds like amides, sulphonamides, and mannich bases . These compounds interact with a wide range of biological targets, enhancing their interaction with macromolecules due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Mode of Action

The compound contains a tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows for selective reactions to occur at other parts of the molecule while the amine group is protected.

Biochemical Pathways

Compounds synthesized from n-boc piperazine derivatives have shown a wide spectrum of biological activities, indicating that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound’s lipophilicity, water solubility, and capacity for the formation of hydrogen bonds can influence its bioavailability .

Result of Action

Compounds synthesized from n-boc piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

properties

IUPAC Name

tert-butyl 2-cyano-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-16(2,3)23-14(21)12(10-18)13-9-11(7-8-19-13)20-15(22)24-17(4,5)6/h7-9,12H,1-6H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLAGFIOBSOJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=NC=CC(=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(4-(tert-butoxycarbonylamino)pyridin-2-yl)-2-cyanoacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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